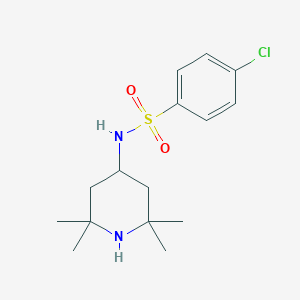
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action. The purpose of
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in disease progression. For example, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide vary depending on the disease being studied. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In Alzheimer's disease, the compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In diabetes, the compound has been shown to improve glucose uptake and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its unique chemical structure, which allows for selective inhibition of certain enzymes and proteins. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of using the compound in lab experiments is its toxicity, which can limit its use in certain cell lines and animal models.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using column chromatography. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has shown promising results in preclinical studies, demonstrating anti-tumor activity, neuroprotective effects, and the ability to regulate glucose metabolism.
Eigenschaften
Molekularformel |
C14H16N2O4S |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-5-6-13(20-2)14(8-12)21(17,18)16-10-11-4-3-7-15-9-11/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
UUHJCHSJELZSTD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)